2'-Bis22ATP
Description
2'-Bis22ATP, formally named 3,3'-dithiobis[3'(2')-O-[6-(propionylamino)hexanoyl]adenosine 5'-triphosphate], is a divalent ATP analog engineered for cross-linking studies in structural biology. Its synthesis involves esterification of the 3'(2')-hydroxyl groups of two ATP molecules with a linear dicarboxylic acid linker, creating a 22-atom spacer (maximum length ~2.8 nm) between the ribose moieties . This design enables bis22ATP to act as a molecular bridge, facilitating the formation of stable vanadate-bis22ADP complexes at myosin active sites. Such complexes irreversibly inactivate enzymes like myosin subfragment 1 (SF1) and heavy meromyosin (HMM), making bis22ATP a critical tool for probing myosin head arrangements and active site localization .
Key structural features include:
- Dimeric ATP configuration: Two ATP molecules linked via a flexible, disulfide-containing spacer.
- Functional groups: The 3'(2')-hydroxyl esterification preserves ATP’s triphosphate backbone while enabling cross-linking.
- Applications: Used in muscle filament stabilization studies (e.g., Limulus myosin) and enzyme inactivation assays .
Properties
CAS No. |
104693-48-3 |
|---|---|
Molecular Formula |
C38H61N12O21P3S2 |
Molecular Weight |
1179 g/mol |
IUPAC Name |
[(2S,3R,4R,5R)-2-[6-amino-3-[[6-amino-9-[(2S,3R,4R,5R)-4-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]-3-[6-(propanoylamino)hexanoyloxy]oxolan-2-yl]-4H-purin-3-yl]disulfanyl]-4H-purin-9-yl]-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] 6-(propanoylamino)hexanoate |
InChI |
InChI=1S/C38H61N12O21P3S2/c1-3-23(52)41-13-9-5-7-11-25(54)68-31-29(56)21(15-51)66-37(31)47-17-43-27-33(39)45-19-49(35(27)47)75-76-50-20-46-34(40)28-36(50)48(18-44-28)38-32(69-26(55)12-8-6-10-14-42-24(53)4-2)30(57)22(67-38)16-65-73(61,62)71-74(63,64)70-72(58,59)60/h17-22,29-32,35-38,51,56-57H,3-16,39-40H2,1-2H3,(H,41,52)(H,42,53)(H,61,62)(H,63,64)(H2,58,59,60)/t21-,22-,29-,30-,31-,32-,35?,36?,37+,38+/m1/s1 |
InChI Key |
LYPCLHKTUAEYOT-AHPLQVIFSA-N |
SMILES |
CCC(=O)NCCCCCC(=O)OC1C(C(OC1N2C=NC3=C(N=CN(C32)SSN4C=NC(=C5C4N(C=N5)C6C(C(C(O6)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)OC(=O)CCCCCNC(=O)CC)N)N)CO)O |
Isomeric SMILES |
CCC(=O)NCCCCCC(=O)O[C@@H]1[C@@H]([C@H](O[C@@H]1N2C=NC3=C(N=CN(C32)SSN4C=NC(=C5C4N(C=N5)[C@@H]6[C@@H]([C@@H]([C@H](O6)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)OC(=O)CCCCCNC(=O)CC)N)N)CO)O |
Canonical SMILES |
CCC(=O)NCCCCCC(=O)OC1C(C(OC1N2C=NC3=C(N=CN(C32)SSN4C=NC(=C5C4N(C=N5)C6C(C(C(O6)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)OC(=O)CCCCCNC(=O)CC)N)N)CO)O |
Synonyms |
2'-bis22ATP 3,3'-dithiobis(2'-O-6-(propionylamino)hexanoyl)adenosine 5'-triphosphate |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Specific synthetic routes would depend on the availability of starting materials and desired yield.
Industrial Production Methods
Industrial production of such complex molecules typically involves optimization of reaction conditions to maximize yield and purity. This may include the use of automated synthesis equipment and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of disulfide bonds to thiol groups.
Substitution: Replacement of amino groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., dithiothreitol), and nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield ketones or aldehydes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biochemical pathways.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As a component in the development of new materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Comparative Analysis with Similar ATP Derivatives
2'-Bis22ATP
- Synthesis : Produced by esterifying ATP’s 3'(2')-hydroxyls with 3,3'-dithiobis[N-(5-carboxypentyl)-propionamide], followed by purification via sucrose gradient centrifugation or gel filtration .
- Key feature : Dimeric structure with a long, flexible spacer ideal for cross-linking spatially separated active sites.
2-Thio ATP Derivatives
- Synthesis: 2-Thioadenosine is alkylated at the 2-position with primary/secondary alkyl halides, followed by phosphorylation to generate 5'-triphosphates .
- Key feature : Sulfur substitution at the 2-position alters electronic properties and steric bulk, impacting substrate-enzyme interactions (e.g., metabolic stability and kinase selectivity) .
NADP Derivatives (3'-NADP, 3'-NAADP)
- Synthesis: Not detailed in provided evidence, but analytical data (chromatography, NMR, MS) highlight structural variations in phosphate and adenine moieties .
- Key feature : Role as redox coenzymes, distinct from ATP’s energy-transfer function.
Functional and Analytical Comparisons
Enzyme Interaction and Stability
- This compound : Forms irreversible vanadate-bis22ADP complexes, inactivating SF1/HMM. Cross-linking stabilizes myosin filaments under high-salt conditions, though structural outcomes may vary between experimental and native states .
- 2-Thio ATP: Metabolic stability tests suggest altered enzyme recognition due to sulfur’s electronegativity and size.
- NADP Derivatives : Stability inferred from chromatographic retention times and MS fragmentation patterns, with 3'-NAADP showing distinct in vivo/in vitro profiles .
Analytical Techniques
- Chromatography: ATP, NADP, and derivatives are resolved via absorption/conductivity metrics, with bis22ATP requiring specialized separation techniques (e.g., sucrose gradients) due to dimer-monomer Stokes radius similarities .
- Mass Spectrometry (MS) : Bis22ATP’s cleavage to bis22ADP is detectable via MS, while 2-thio ATP and NADP derivatives exhibit unique fragmentation patterns (e.g., sulfur-specific peaks for 2-thio ATP) .
- NMR : Bis22ATP’s spacer flexibility complicates structural resolution, whereas 2-thio ATP’s sulfur substitution creates distinct chemical shifts (e.g., δ ~120–150 ppm for adenine protons) .
Table 2: Functional and Analytical Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
